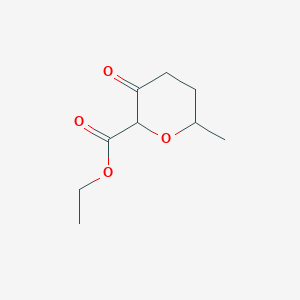

ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C9H14O4 . It is used in various chemical reactions and can be obtained through custom synthesis .

Synthesis Analysis

The synthesis of this compound involves several steps . The synthesis reference can be found in Tetrahedron Letters, 28, p. 5351, 1987 .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChIKey: YPMHVDUQUVBHFH-UHFFFAOYAE . The Smiles representation of the molecule is CCOC(=O)C1OC©CCC1=O .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented . Its molecular weight is 186.208 g/mol . Further details such as melting point, boiling point, density, and refractive index are not available .Scientific Research Applications

Organic Synthesis and Catalysis

A study demonstrated the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in a [4 + 2] annulation with N-tosylimines, catalyzed by an organic phosphine. This reaction produced ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing the compound's utility in synthesizing highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

Corrosion Inhibition

Another research focus is on pyran derivatives as corrosion inhibitors for mild steel, particularly in industrial pickling processes. Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, among others, was synthesized and shown to exhibit significant corrosion inhibition properties, with efficiencies up to 98.8% at certain concentrations. The study highlights the potential of these compounds in protecting metals against corrosion, supported by surface morphology examinations and theoretical calculations (Dohare et al., 2017).

Antimicrobial Activity

Pyran derivatives were also investigated for their antimicrobial properties. For example, substituted chromeno[2,3-d]pyrimidinone derivatives were synthesized using ethyl 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives. These compounds exhibited in vitro antimicrobial activity against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).

Quantum Chemical Studies

The corrosion mitigation effects of pyran derivatives were further elucidated through quantum chemical studies and molecular dynamic simulations. These studies provided insights into the adsorption mechanism of these compounds on metal surfaces, contributing to our understanding of their inhibitory action at the molecular level (Saranya et al., 2020).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, through condensation reactions. These methods offer advantages like high yields and the facilitation of new N-fused heterocycle products, showcasing the versatility of ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate in synthesizing complex organic molecules (Ghaedi et al., 2015).

Mechanism of Action

Properties

IUPAC Name |

ethyl 6-methyl-3-oxooxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-12-9(11)8-7(10)5-4-6(2)13-8/h6,8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMHVDUQUVBHFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCC(O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654137.png)

![Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2654142.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2654147.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654148.png)

![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2654149.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B2654152.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2654155.png)

![Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2654156.png)